molecular formula C21H21N5O2 B11008466 N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

Cat. No.: B11008466
M. Wt: 375.4 g/mol
InChI Key: JDPMFOXHLFCQFW-UHFFFAOYSA-N
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Description

N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indole moiety linked to a benzotriazinyl group via an acetamide linkage, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Moiety: Starting with 2-methylpropylamine and indole-4-carboxylic acid, the indole moiety is synthesized through a condensation reaction.

    Benzotriazinyl Group Formation: The benzotriazinyl group is synthesized separately using 4-aminobenzoic acid and sodium nitrite under acidic conditions to form the benzotriazinone structure.

    Coupling Reaction: The final step involves coupling the indole moiety with the benzotriazinyl group using acetic anhydride as a coupling agent under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzotriazinyl derivatives.

Scientific Research Applications

N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific pathways involved in diseases.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The indole moiety is known to interact with tryptophan-binding proteins, while the benzotriazinyl group can form stable complexes with metal ions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Indomethacin: A nonsteroidal anti-inflammatory drug with a similar indole structure.

    Benzotriazole: A compound with a similar benzotriazinyl group used as a corrosion inhibitor.

Uniqueness

N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is unique due to its combined indole and benzotriazinyl structures, which confer distinct chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

N-[1-(2-methylpropyl)indol-4-yl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide

InChI

InChI=1S/C21H21N5O2/c1-14(2)12-25-11-10-15-17(8-5-9-19(15)25)22-20(27)13-26-21(28)16-6-3-4-7-18(16)23-24-26/h3-11,14H,12-13H2,1-2H3,(H,22,27)

InChI Key

JDPMFOXHLFCQFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

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